4-Acetoxy-3-methylbenzoic acid

Description

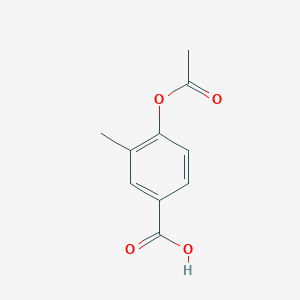

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4-acetyloxy-3-methylbenzoic acid |

InChI |

InChI=1S/C10H10O4/c1-6-5-8(10(12)13)3-4-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) |

InChI Key |

JFEXEMQCDQNNTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC(=O)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete map of the atomic framework can be constructed.

The ¹H NMR spectrum of 4-Acetoxy-3-methylbenzoic acid provides specific information about the chemical environment of the hydrogen atoms. The spectrum is expected to show five distinct signals corresponding to the carboxylic acid proton, three aromatic protons, the ring-substituted methyl group, and the acetyl methyl group.

The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, due to hydrogen bonding and its acidic nature. The three protons on the aromatic ring are split into a characteristic pattern dictated by their substitution. The proton at C5 is expected to appear as a doublet, coupled to the proton at C6. The proton at C6 would likely be a doublet of doublets, showing coupling to both the C5 and C2 protons. The C2 proton would appear as a doublet, coupled to the C6 proton.

The two methyl groups appear as sharp singlets. The protons of the methyl group on the acetyl moiety are typically found around 2.3 ppm, while the protons of the methyl group directly attached to the aromatic ring are expected at a slightly different shift, generally around 2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11-13 | Broad Singlet | Carboxylic Acid (-COOH) |

| ~7.9-8.1 | d | Aromatic H-2 |

| ~7.8-8.0 | dd | Aromatic H-6 |

| ~7.1-7.3 | d | Aromatic H-5 |

| ~2.3 | Singlet | Acetyl Methyl (-OCOCH₃) |

| ~2.2 | Singlet | Ring Methyl (Ar-CH₃) |

Note: Predicted values are based on analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, nine distinct signals are anticipated, corresponding to the two carbonyl carbons, six aromatic carbons, and two methyl carbons.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-175 ppm. The ester carbonyl carbon appears slightly upfield from this, around 168-170 ppm. The six aromatic carbons resonate in the 120-155 ppm region, with their specific shifts determined by the electronic effects of the substituents. The carbon atom attached to the acetoxy group (C4) is expected to be significantly downfield, while the carbons bearing the carboxylic acid (C1) and methyl (C3) groups also show characteristic shifts. The two methyl carbons are found in the most upfield region of the spectrum, typically below 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic Acid (C=O) |

| ~169 | Ester (C=O) |

| ~151 | Aromatic C4 |

| ~135 | Aromatic C2 |

| ~133 | Aromatic C6 |

| ~131 | Aromatic C3 |

| ~128 | Aromatic C1 |

| ~124 | Aromatic C5 |

| ~21 | Acetyl Methyl (-OCOC H₃) |

| ~16 | Ring Methyl (Ar-C H₃) |

Note: Predicted values are based on analysis of similar structures like 4-hydroxy-3-methylbenzoic acid. nih.govhmdb.ca Actual values may vary depending on the solvent and experimental conditions.

To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-6 with H-2), confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals for H-2, H-5, and H-6 to their corresponding carbon signals (C2, C5, and C6) and to assign the methyl proton signals to their respective methyl carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. For instance, the protons of the ring's methyl group would show correlations to carbons C2, C3, and C4. The protons of the acetyl methyl group would show a correlation to the ester carbonyl carbon. The aromatic proton H-2 would show a correlation to the carboxylic acid carbonyl carbon, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups. A key feature is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

Two distinct carbonyl (C=O) stretching bands are of high diagnostic value. The ester carbonyl stretch appears at a higher frequency, typically around 1760-1770 cm⁻¹, while the carboxylic acid carbonyl stretch is found at a lower frequency, around 1680-1710 cm⁻¹. The region just below 3000 cm⁻¹ contains the C-H stretching vibrations of the methyl groups. The 1450-1610 cm⁻¹ range features several bands due to C=C stretching vibrations within the aromatic ring. The region between 1000 and 1300 cm⁻¹ is dominated by C-O stretching vibrations from both the ester and carboxylic acid moieties. rasayanjournal.co.in

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2500–3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2920–2980 | Medium | C-H stretch (Methyl) |

| ~1765 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1500–1610 | Medium-Strong | C=C stretch (Aromatic Ring) |

| 1150–1300 | Strong | C-O stretch (Ester and Carboxylic Acid) |

| ~920 | Broad, Medium | O-H out-of-plane bend (Carboxylic Acid Dimer) |

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to vibrations of non-polar and symmetric bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

The symmetric C=C stretching of the benzene ring, often referred to as the ring breathing mode, typically gives a strong and sharp band around 1600-1615 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring are also visible in the 2900-3100 cm⁻¹ region. rasayanjournal.co.in While the carbonyl stretches are also present, they are often less intense in Raman spectra compared to IR. Other characteristic signals include those for C-C-C ring deformations and methyl group bending modes. A detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of each band to specific atomic motions within the molecule. rasayanjournal.co.in

Table 4: Predicted Raman Shifts and Vibrational Mode Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| 3050–3080 | Aromatic C-H stretch |

| 2920–2980 | Methyl C-H stretch |

| ~1610 | Aromatic Ring C=C stretch |

| ~1440 | CH₃ deformation |

| ~1380 | CH₃ symmetric bending |

| ~1220 | C-C stretch |

| ~800 | Ring Breathing Mode |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The molecular formula of this compound is C10H10O4, which corresponds to a molecular weight of 194.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) of 194.

The fragmentation of this compound is anticipated to follow pathways characteristic of aromatic carboxylic acids and acetylated phenols. Key fragmentation steps would likely involve the loss of small, stable neutral molecules. One of the most probable initial fragmentation pathways is the cleavage of the acetyl group. This would occur through the loss of a ketene (B1206846) molecule (CH2=C=O), which has a mass of 42 Da. This fragmentation would result in a significant peak at m/z 152, corresponding to the 4-hydroxy-3-methylbenzoic acid cation.

Additionally, fragmentation of the carboxylic acid group itself can occur. The loss of a hydroxyl radical (•OH, 17 Da) would produce a fragment at m/z 177. The loss of the entire carboxyl group (•COOH, 45 Da) would result in a fragment at m/z 149.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Lost Fragment |

| 194 | [C10H10O4]+• (Molecular Ion) | - |

| 152 | [C8H8O3]+• | CH2CO |

| 179 | [C9H7O4]+ | CH3• |

| 135 | [C8H7O2]+ | CH3• + CO2 |

| 177 | [C10H9O3]+ | •OH |

| 149 | [C9H9O2]+ | •COOH |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying the presence of chromophores. technologynetworks.commt.com The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the substituted benzene ring.

The benzene ring itself exhibits characteristic absorption bands in the UV region. The presence of substituents on the ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands. In this compound, the benzene ring is substituted with a carboxylic acid group (-COOH), a methyl group (-CH3), and an acetoxy group (-OCOCH3). Both the carboxylic acid and acetoxy groups are chromophores that can interact with the benzene ring's π-electron system, while the methyl group acts as an auxochrome.

The carboxylic acid group attached to the benzene ring typically causes a red shift (a shift to longer wavelengths) of the primary and secondary absorption bands of benzene. Similarly, the acetoxy group, with its lone pairs of electrons on the oxygen atoms, can participate in resonance with the aromatic ring, further influencing the absorption spectrum.

Based on the electronic structure, this compound is expected to exhibit strong absorption in the UV region. It is predicted to have a primary absorption band (π → π* transition) at a wavelength below 250 nm and a secondary, less intense band (n → π* transition) at a longer wavelength, likely in the range of 270-300 nm. The exact λmax values would be dependent on the solvent used for the analysis due to solvent-solute interactions.

Table 2: Expected UV-Vis Absorption of this compound

| Chromophore | Expected Absorption Range (nm) | Transition Type |

| Substituted Benzene Ring | 200-250 | π → π |

| Substituted Benzene Ring | 270-300 | n → π |

Based on a thorough search of available scientific literature and chemical databases, there is currently no published single-crystal X-ray diffraction (SCXRD) data for the specific chemical compound “this compound.”

Consequently, it is not possible to provide the detailed crystallographic and solid-state characterization as requested in the article outline. The required information, including unit cell parameters, space group, molecular geometry, torsion angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking, is contingent upon experimental data obtained from SCXRD studies.

Information on related but distinct molecules, such as isomers (e.g., 3-acetoxy-2-methylbenzoic acid) or analogues with different substituents, cannot be used as a substitute, as the precise atomic arrangement and intermolecular interactions are unique to the specific crystal structure of "this compound."

Therefore, the generation of the requested article is not feasible without the foundational experimental data.

Crystallographic Analysis and Solid State Characterization

Intermolecular Interactions in the Crystal Lattice

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A comprehensive review of scientific literature indicates that a Hirshfeld surface analysis for 4-Acetoxy-3-methylbenzoic acid has not been reported. This type of analysis is a powerful tool for quantifying various intermolecular interactions that stabilize the crystal lattice. By mapping properties such as dnorm, shape index, and curvedness onto the molecular surface, researchers can visualize and quantify contacts like hydrogen bonds and π-π stacking interactions. However, specific research applying this methodology to this compound is not currently available.

Crystal Engineering and Polymorphism Potential

Investigations into the crystal engineering and polymorphic potential of this compound appear to be absent from the current body of scientific literature. Crystal engineering studies would involve the rational design of multi-component crystals (co-crystals) or the targeted formation of different crystalline forms (polymorphs) to modulate the physicochemical properties of the solid state. Similarly, a systematic study to identify and characterize potential polymorphs of this compound, which could exhibit different stabilities, solubilities, and melting points, has not been documented in available research.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, allowing for the precise determination of molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a suitable basis set, is often employed to optimize the molecular geometry of organic molecules. For a molecule like 4-Acetoxy-3-methylbenzoic acid, these calculations would provide optimized bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, such as those from X-ray crystallography, to validate the computational method. Studies on the closely related 3-Acetoxy-2-methylbenzoic acid have shown good agreement between geometrical parameters optimized using the B3LYP method and experimental X-ray data jocpr.com.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (based on theoretical calculations) (Note: This data is representative and based on typical values for similar structures.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 |

| C-O (ester) | 1.35 - 1.37 | 115 - 119 |

| C=O (ester) | 1.20 - 1.22 | 123 - 127 |

| C-O (acid) | 1.34 - 1.36 | 114 - 118 |

| C=O (acid) | 1.21 - 1.23 | 124 - 128 |

| O-H (acid) | 0.96 - 0.98 | 105 - 109 |

The vibrational spectrum of a molecule provides a fingerprint of its structure and bonding. Theoretical calculations of vibrational frequencies are instrumental in assigning the various vibrational modes observed in experimental spectra, such as Fourier-transform infrared (FTIR) and Raman spectroscopy. The calculation of the Total Energy Distribution (TED) helps in the precise assignment of each vibrational mode to specific internal coordinates of the molecule. For the isomer 3-Acetoxy-2-methylbenzoic acid, harmonic vibrational frequencies were calculated and scaled to achieve good agreement with experimental data jocpr.com. A similar approach for this compound would allow for a detailed understanding of its vibrational properties.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For the related compound 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO energy gap was calculated to be 5.209 eV researchgate.net.

Based on the HOMO and LUMO energies, several key electronic properties can be determined. The ionization potential (I) is the energy required to remove an electron from a molecule and can be approximated as I ≈ -EHOMO. The electron affinity (A) is the energy released when an electron is added to a molecule and can be approximated as A ≈ -ELUMO. The electrophilicity index (ω) is a measure of the energy lowering of a molecule when it accepts electrons and is a descriptor of its electrophilic character. These parameters are crucial for understanding the molecule's behavior in chemical reactions. Theoretical studies on the isomer 3-Acetoxy-2-methylbenzoic acid have included the calculation of these properties jocpr.com.

Other important electronic descriptors include the chemical potential (μ), electronegativity (χ), chemical hardness (η), and chemical softness (S). The chemical potential describes the escaping tendency of electrons from a molecule. Electronegativity is the power of an atom in a molecule to attract electrons to itself. Chemical hardness is a measure of the resistance to a change in the electron distribution in a molecule, while softness is the reciprocal of hardness. These parameters provide a comprehensive picture of the molecule's electronic structure and reactivity. For 3-Acetoxy-2-methylbenzoic acid, these properties have been theoretically investigated to provide insights into its electronic behavior jocpr.com.

Table 2: Illustrative Electronic Properties of this compound (based on theoretical calculations for a related isomer) (Note: This data is representative and based on typical values for similar structures.)

| Property | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.3 |

| HOMO-LUMO Gap | ΔE | 5.2 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.3 |

| Electronegativity | χ | 3.9 |

| Chemical Hardness | η | 2.6 |

| Chemical Softness | S | 0.38 |

| Electrophilicity Index | ω | 2.94 |

| Chemical Potential | μ | -3.9 |

Reactivity and Mechanistic Studies of 4 Acetoxy 3 Methylbenzoic Acid

Hydrolysis Kinetics and Mechanism of Acetyloxy Groups

The primary reaction of the acetoxy group in 4-Acetoxy-3-methylbenzoic acid is hydrolysis, which involves the cleavage of the ester bond to yield 4-hydroxy-3-methylbenzoic acid and acetic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the hydrolysis is the reverse of Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen of the acetoxy group, which increases its electrophilicity and facilitates the nucleophilic attack by a water molecule. This process is generally reversible and requires a large excess of water to proceed to completion. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds to completion. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide (in this case, the 4-hydroxy-3-methylbenzoate) as the leaving group, which is a better leaving group than the hydroxide ion. The final products are the corresponding carboxylate salt and alcohol. libretexts.orgchemrxiv.org

Table 1: Expected Products of Hydrolysis of this compound

| Reactant | Hydrolysis Condition | Product 1 | Product 2 |

| This compound | Acid (e.g., HCl) | 4-hydroxy-3-methylbenzoic acid | Acetic acid |

| This compound | Base (e.g., NaOH) | Sodium 4-hydroxy-3-methylbenzoate | Acetic acid |

Intramolecular Reactions as Models for Enzymatic Catalysis

The structure of this compound, with a carboxylic acid group in proximity to the acetoxy group, suggests the potential for intramolecular catalysis of its own hydrolysis. This phenomenon, where a functional group within the reacting molecule acts as a catalyst, is often studied as a model for enzymatic reactions, where the active site of an enzyme provides catalytic groups in close proximity to the substrate. nih.gov

In the case of aspirin (B1665792) (2-acetoxybenzoic acid) and its derivatives, the neighboring carboxylate group can act as an intramolecular general base catalyst. nih.govresearchgate.net It is proposed that the carboxylate anion can accept a proton from an attacking water molecule, increasing the water's nucleophilicity and accelerating the hydrolysis of the adjacent ester.

While this compound has its carboxyl group meta to the acetoxy group, direct intramolecular catalysis by the carboxyl group in a manner analogous to aspirin is less likely due to the greater distance and unfavorable ring size of the required transition state. However, studies on other systems have shown that intramolecular catalysis can be influenced by the freezing of internal rotations, which can bring reactive groups into favorable orientations. capes.gov.br The presence of the ortho-methyl group in this compound restricts the rotation of the carboxyl group, which could potentially influence the rate of hydrolysis, although this has not been specifically studied for this isomer.

The study of such intramolecular reactions provides insight into the efficiency of enzymatic catalysis, where rate accelerations are achieved by bringing reacting groups into close proximity, a concept known as the "effective concentration."

Pathways of Transformation and Degradation

The transformation and degradation of this compound in biological or environmental systems are expected to begin with the hydrolysis of the acetoxy group. This initial step would yield 4-hydroxy-3-methylbenzoic acid, a compound that has been identified as a metabolite in various organisms. hmdb.ca

Following hydrolysis, the degradation pathway would likely proceed via the breakdown of the aromatic ring of 4-hydroxy-3-methylbenzoic acid. While direct studies on this compound's degradation are scarce, research on the microbial degradation of related compounds, such as 4-methylbenzoic acid, provides a plausible model. It is known that microorganisms can degrade substituted benzoic acids through various pathways, often involving initial activation to a coenzyme A thioester, followed by dearomatization and ring cleavage.

A probable degradation pathway for 4-hydroxy-3-methylbenzoic acid would involve hydroxylation and subsequent cleavage of the benzene (B151609) ring. This process is typically carried out by a series of enzymes that prepare the ring for cleavage and then break it down into smaller, readily metabolizable molecules that can enter central metabolic pathways.

Table 2: Proposed Transformation and Degradation Pathway

| Step | Transformation | Intermediate/Product | Notes |

| 1 | Hydrolysis of the acetoxy group | 4-hydroxy-3-methylbenzoic acid | Initial and rapid transformation in aqueous environments. |

| 2 | Enzymatic activation and ring hydroxylation | Dihydroxylated intermediates | A common strategy in the microbial degradation of aromatic compounds. |

| 3 | Aromatic ring cleavage | Aliphatic dicarboxylic acids | The ring is opened to form linear molecules. |

| 4 | Further metabolism via central metabolic pathways | Carbon dioxide and water | Complete mineralization of the organic compound. |

Influence of Substituent Effects on Reactivity (e.g., ortho-effects)

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The methyl group, being ortho to the carboxylic acid, exerts a notable "ortho-effect." This effect is primarily steric in nature; the bulkiness of the methyl group forces the adjacent carboxyl group to twist out of the plane of the benzene ring. nih.govresearchgate.net

This twisting has a crucial consequence: it inhibits the resonance between the carboxyl group and the aromatic ring. As a result, the acidity of the carboxylic acid is increased compared to its meta and para isomers, and even benzoic acid itself. The stabilization of the carboxylate anion is enhanced because it does not have to compete for resonance with the benzene ring. nih.gov

This increased acidity of the carboxyl group can, in turn, influence its potential role in any intramolecular catalytic processes. A more acidic carboxyl group is a weaker conjugate base, which might affect its ability to act as a general base catalyst in the hydrolysis of the acetoxy group.

Table 3: Comparison of pKa Values Illustrating the Ortho-Effect

| Compound | pKa |

| Benzoic acid | 4.20 |

| 2-Methylbenzoic acid | 3.91 |

| 3-Methylbenzoic acid | 4.27 |

| 4-Methylbenzoic acid | 4.37 |

| Note: This table illustrates the general principle of the ortho-effect on benzoic acid derivatives. Specific experimental pKa for this compound is not available in the searched literature. |

Derivatization and Chemical Transformations

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid functional group of 4-acetoxy-3-methylbenzoic acid can be readily converted into an ester. Esterification is a fundamental reaction in organic chemistry, often involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.combyjus.commonash.edu This process, known as Fischer esterification, is an equilibrium-controlled reaction. masterorganicchemistry.comlibretexts.org To favor the formation of the ester product, an excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.comsparkl.me

A specific and convenient method for the esterification of a related compound, 4-acetoxybenzoic acid, has been demonstrated using trialkyloxonium salts, which proceeds smoothly even with various functional groups present. orgsyn.org In this procedure, 4-acetoxybenzoic acid is treated with triethyloxonium tetrafluoroborate or trimethyloxonium tetrafluoroborate in dichloromethane, with diisopropylethylamine added to the solution. orgsyn.org The reaction proceeds at room temperature over 16-24 hours to yield the corresponding ethyl or methyl ester in high yields (85-95%). orgsyn.org Given the structural similarity, this method is applicable for the synthesis of various alkyl esters of this compound.

Anhydride (B1165640) Formation and Reactivity

Carboxylic acids can be converted to carboxylic anhydrides, which are highly reactive functional groups that serve as precursors for esters and amides. nih.gov Common methods for synthesizing anhydrides include the dehydration of carboxylic acids or the acylation of a carboxylate with an acyl halide. nih.gov

A relevant example is the synthesis of 3-acetoxy-2-methylbenzoic anhydride, an isomer of the anhydride derived from this compound. This compound was synthesized by reacting 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid. nih.gov The reaction was carried out in tetrahydrofuran (THF) at room temperature for 12 hours, using triethylamine as a base to neutralize the HCl formed. nih.gov This general approach can be adapted to synthesize 4-acetoxy-3-methylbenzoic anhydride.

Acid anhydrides are valuable acylating agents. Mixed anhydrides, in particular, are noted for their high reactivity, which is generally greater than that of symmetrical aliphatic or aromatic anhydrides. tcichemicals.com This enhanced reactivity allows them to be used in chemoselective esterification and amidation reactions under mild conditions. nih.govtcichemicals.comresearchgate.net

Amidation Reactions

The carboxylic acid group of this compound can be transformed into an amide through various synthetic methods. Amides are formed by the reaction of a carboxylic acid or its derivative with ammonia or a primary or secondary amine. jove.com

Direct reaction of a carboxylic acid with an amine is typically difficult and requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. chemguide.co.uklibretexts.org Therefore, several strategies are employed to facilitate this transformation under milder conditions:

Use of Coupling Agents: Dehydrating agents, such as dicyclohexylcarbodiimide (DCC), are widely used to promote amide bond formation by activating the carboxylic acid. jove.com The carboxylic acid adds to the DCC, forming a highly reactive acylating agent that is then attacked by the amine. jove.com

Conversion to Acid Derivatives: A more reactive acid derivative, such as an acyl chloride or acid anhydride, can be prepared first. These activated intermediates readily react with amines to form amides. jove.comchemguide.co.uk The reaction of an acyl chloride with a concentrated solution of ammonia, for instance, is a vigorous reaction that produces the corresponding amide. chemguide.co.uk

Catalytic Methods: Numerous catalytic systems have been developed for the direct amidation of carboxylic acids. These include methods based on boronic acids, phosphine oxides, and other organocatalysts that activate the carboxylic acid toward nucleophilic attack by the amine. organic-chemistry.orgmdpi.com

Substitution Reactions on the Aromatic Ring

Further functionalization of this compound can be achieved through substitution reactions on the aromatic ring. The outcome of these reactions is governed by the electronic properties of the substituents already present: the acetoxy group, the methyl group, and the carboxylic acid group.

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The existing substituents influence both the rate of reaction and the position of the incoming electrophile.

Activating, Ortho-, Para-Directing Groups: The acetoxy (-OCOCH₃) and methyl (-CH₃) groups are activating groups. They donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the positions ortho and para to themselves.

Deactivating, Meta-Directing Group: The carboxylic acid (-COOH) group is a deactivating group. It withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the position meta to itself.

Position C5: This position is ortho to the methyl group, para to the acetoxy group, and meta to the carboxylic acid group. All three substituents favor substitution at this site, making it the most probable location for electrophilic attack.

Position C2: This position is ortho to both the acetoxy and methyl groups, making it electronically favorable. However, it may be subject to steric hindrance from the adjacent methyl and carboxylic acid groups.

Position C6: This position is ortho to the acetoxy group and meta to the methyl group.

Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur primarily at the C5 position. wikipedia.orgbyjus.commasterorganicchemistry.com

Conversely, nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the ring, is unlikely for this compound under typical conditions. chemistrysteps.com SNAr reactions generally require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like a nitro group) positioned ortho or para to it to activate the ring for nucleophilic attack. chemistrysteps.comchemeurope.com this compound lacks these features.

Application as a Synthetic Building Block

The diverse reactivity of its functional groups makes this compound a useful synthetic building block for the construction of more complex molecules. Its utility stems from several key features:

Carboxyl Group Handle: The carboxylic acid is a versatile functional group that provides a reactive site for forming esters, amides, and anhydrides, as detailed in the sections above. These derivatives are often key intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals.

Protected Phenol (B47542): The acetoxy group serves as a protecting group for the phenolic hydroxyl. The parent compound, 4-hydroxy-3-methylbenzoic acid, is a derivative of cresotic acid. The acetyl group can be easily removed by hydrolysis under acidic or basic conditions to reveal the free phenol. This phenol can then participate in other reactions, such as ether synthesis or electrophilic substitutions where a free hydroxyl group is desired for its strong activating effect.

Substituted Aromatic Core: The trisubstituted benzene (B151609) ring provides a pre-functionalized scaffold. The predictable regioselectivity of further electrophilic aromatic substitution allows for the controlled introduction of additional functional groups, leading to polysubstituted aromatic compounds that could be difficult to synthesize by other means. For instance, related aminobenzoic acids have been used as precursors for azo dyes, indicating that functional group interconversions (e.g., reduction of a nitro group introduced at C5) could open pathways to dye and pigment synthesis. rasayanjournal.co.in

Through the selective manipulation of its carboxylic acid, acetoxy, and aromatic ring functionalities, this compound can be employed as a starting material or intermediate in multi-step syntheses to produce a wide range of target structures.

Q & A

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.